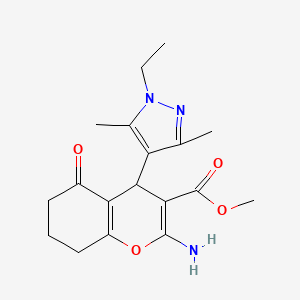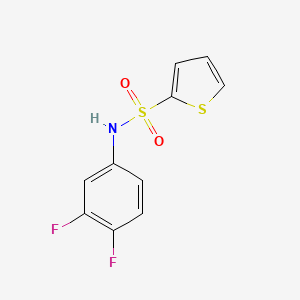![molecular formula C18H13ClN6O3S B14930019 methyl 2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14930019.png)
methyl 2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE is a complex heterocyclic compound that features a unique combination of pyrazole, furan, thieno, triazolo, and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthetic route typically includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the furan ring: This involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the condensation of appropriate thieno and triazolo precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole derivatives: Exhibiting anti-inflammatory and analgesic effects.
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Investigated for their potential as anticancer agents.
Uniqueness
METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE is unique due to its complex structure, which combines multiple heterocyclic rings, and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H13ClN6O3S |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
methyl 4-[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C18H13ClN6O3S/c1-9-13-16-22-15(12-4-3-11(28-12)7-24-6-10(19)5-21-24)23-25(16)8-20-17(13)29-14(9)18(26)27-2/h3-6,8H,7H2,1-2H3 |
Clave InChI |
ZJXGMUYILICUOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)CN5C=C(C=N5)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloropyridin-2-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929944.png)
![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14929948.png)
![3-bromo-5-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929951.png)
![(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14929965.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B14929985.png)
![2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929992.png)
![N-{2-[2-(benzyloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B14929996.png)
![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B14930006.png)
![2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B14930008.png)

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B14930021.png)


